molecular formula C9H21NO B12497874 2-Amino-3-propylhexan-1-ol

2-Amino-3-propylhexan-1-ol

Cat. No.: B12497874
M. Wt: 159.27 g/mol
InChI Key: OLXLHWMIQJDKFX-UHFFFAOYSA-N
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Description

2-Amino-3-propylhexan-1-ol is an organic compound with the molecular formula C9H21NO It is a chiral molecule, meaning it has non-superimposable mirror images

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-propylhexan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-propylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino alcohol.

Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The process may include steps such as distillation and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-propylhexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Amino-3-propylhexan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-propylhexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may act as a ligand for certain receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

    2-Amino-1-propanol: A simpler amino alcohol with similar chemical properties.

    3-Amino-2-methyl-1-butanol: Another amino alcohol with a different carbon chain structure.

    2-Amino-2-methyl-1-propanol: Known for its use in the synthesis of pharmaceuticals and specialty chemicals.

Uniqueness: 2-Amino-3-propylhexan-1-ol is unique due to its specific carbon chain length and chiral nature, which can impart distinct chemical and biological properties compared to other amino alcohols. Its structure allows for specific interactions with biological molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

2-amino-3-propylhexan-1-ol

InChI

InChI=1S/C9H21NO/c1-3-5-8(6-4-2)9(10)7-11/h8-9,11H,3-7,10H2,1-2H3

InChI Key

OLXLHWMIQJDKFX-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(CO)N

Origin of Product

United States

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